1,6-dimethylpiperazin-2-one hydrochloride
Description
Significance of Piperazinone Scaffolds in Organic Synthesis
The piperazinone skeleton is considered a "privileged structure" in medicinal chemistry. thieme-connect.com This designation is given to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. The piperazine (B1678402) ring, a six-membered heterocycle with two nitrogen atoms, offers a versatile scaffold that allows for the strategic placement of various functional groups. researchgate.netnih.gov This structural versatility is crucial for tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. researchgate.netmdpi.com
In organic synthesis, piperazinone scaffolds are extensively used as building blocks. researchgate.net Their rigid, yet modifiable, structure provides a template for constructing complex molecules. Methodologies that allow for the formation of multiple bonds in a single step have made the synthesis of diverse piperazinone libraries more efficient, which is particularly valuable for combinatorial chemistry and high-throughput screening in the search for new bioactive compounds. thieme-connect.comthieme.de
Overview of Cyclic Amide and Heterocyclic Compound Research
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are ubiquitous in nature and synthetic chemistry. researchgate.net Nitrogen-containing heterocycles are especially prominent, forming the core of countless pharmaceuticals, natural products, and functional materials. mdpi.commdpi.com The presence of heteroatoms like nitrogen imparts specific physicochemical properties, such as polarity and the capacity for hydrogen bonding, which are critical for molecular interactions and biological activity. nih.govmdpi.com
Piperazinones are a specific class of heterocyclic compounds that also contain a cyclic amide (or lactam) functional group. The amide bond is one of the most fundamental linkages in biochemistry, forming the backbone of peptides and proteins. catrin.com Research into cyclic amides is driven by their chemical stability and their ability to act as conformational constraints in peptidomimetics. thieme-connect.com Modern synthetic methods, including electrophilic amide activation and visible-light-mediated reactions, continue to expand the toolkit for creating novel and complex heterocyclic amide structures. mdpi.comnih.gov
Contextualizing 1,6-Dimethylpiperazin-2-one (B1465175) Hydrochloride within N-Substituted Piperazinone Derivatives
1,6-dimethylpiperazin-2-one hydrochloride is a specific derivative within the broader family of N-substituted piperazinones. As its name implies, the core piperazin-2-one (B30754) ring is substituted with two methyl groups, one at the 1-position (on a nitrogen atom) and one at the 6-position (on a carbon atom). The "hydrochloride" designation indicates that it is supplied as a salt, which often enhances stability and solubility in polar solvents.
This compound is an example of a chiral aliphatic heterocycle, meaning it can exist in different stereoisomeric forms. chemscene.com The specific enantiomer, (6R)-1,6-Dimethyl-2-piperazinone hydrochloride, is available commercially as a synthetic intermediate. chemscene.com Its primary role is likely as a building block for the synthesis of more complex molecules, where its defined stereochemistry and functional groups can be incorporated into a larger target structure. While extensive research dedicated solely to this specific compound is not widely available in published literature, its chemical properties can be understood from its structure and the general characteristics of related compounds.
Below are tables detailing the known and computed properties of this compound.
Table 1: General and Physicochemical Properties of (R)-1,6-Dimethylpiperazin-2-one Hydrochloride This table presents data for the (R)-enantiomer.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1657030-30-2 | chemscene.com |
| Molecular Formula | C₆H₁₃ClN₂O | chemscene.com |
| Molecular Weight | 164.63 g/mol | chemscene.comnih.gov |
| Purity | ≥98% | chemscene.com |
| Synonym | (6R)-1,6-Dimethyl-2-piperazinone hydrochloride | chemscene.com |
Table 2: Computed Chemical Data for (R)-1,6-Dimethylpiperazin-2-one Hydrochloride This table presents computationally predicted data.
| Descriptor | Value | Source |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 32.34 Ų | chemscene.com |
| LogP (Octanol-Water Partition Coefficient) | -0.1417 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
1,6-dimethylpiperazin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-5-3-7-4-6(9)8(5)2;/h5,7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJFBFJZPRXIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(=O)N1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Studies of 1,6 Dimethylpiperazin 2 One Hydrochloride
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of 1,6-dimethylpiperazin-2-one (B1465175) hydrochloride towards electrophiles and nucleophiles is dictated by the electronic properties of its constituent atoms. The lone pair of electrons on the nitrogen atom at position 1 (N1) is significantly delocalized into the adjacent carbonyl group through resonance. This delocalization reduces the nucleophilicity of the N1 atom, making it less reactive towards electrophiles compared to the N4 nitrogen in a standard piperazine (B1678402) ring.
Conversely, the carbonyl carbon is electrophilic in nature due to the polarization of the carbon-oxygen double bond and is susceptible to nucleophilic attack. While the ring itself does not readily undergo classical electrophilic aromatic substitution, the carbon atoms alpha to the nitrogen atoms (C3 and C5) could potentially be deprotonated under strongly basic conditions to form an enolate or an equivalent carbanionic species, which could then react with electrophiles. However, such reactions typically require N-protection, for instance with a Boc group, to facilitate clean deprotonation and subsequent functionalization. nih.govnih.gov
Nucleophilic substitution reactions would primarily involve the displacement of a suitable leaving group, which is absent in the parent molecule. However, derivatization of the ring can introduce such functionalities.
Oxidation and Reduction Pathways
The piperazin-2-one (B30754) ring in 1,6-dimethylpiperazin-2-one hydrochloride contains functional groups that are amenable to both oxidation and reduction.
The most significant reduction pathway involves the carbonyl group of the cyclic amide (lactam). Strong reducing agents, most notably lithium aluminum hydride (LiAlH4), are capable of reducing the amide functionality completely to the corresponding amine. masterorganicchemistry.comresearchgate.netnih.gov This reaction transforms the piperazin-2-one ring into a fully saturated 1,3-dimethylpiperazine (B1355154) ring system. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the oxygen atom as an aluminate salt to form an intermediate iminium ion, which is then further reduced to the amine. masterorganicchemistry.comchemistrysteps.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective in reducing amides under standard conditions. masterorganicchemistry.com
Table 1: Reduction of 1,6-Dimethylpiperazin-2-one
| Reagent | Product | Conditions |
| Lithium Aluminum Hydride (LiAlH4) | 1,3-Dimethylpiperazine | Anhydrous ether or THF, followed by aqueous workup |
Oxidation of 1,6-dimethylpiperazin-2-one can potentially occur at several positions. The tertiary nitrogen atoms can be oxidized to form N-oxides, a common reaction for tertiary amines when treated with oxidizing agents like hydrogen peroxide or peroxy acids. mdpi.com Additionally, the carbon-hydrogen bonds adjacent to the nitrogen atoms are susceptible to oxidation under specific conditions, although this can be challenging to achieve selectively.
Ring-Opening and Ring-Expansion Reactions
The structural integrity of the piperazin-2-one ring can be compromised under certain conditions, leading to ring-opening reactions. The most common ring-opening pathway for the amide functionality is hydrolysis. This can be achieved under either acidic or basic conditions, leading to the cleavage of the amide bond and the formation of a substituted N-(2-aminoethyl)-N-methylalanine derivative. This reaction is typically reversible and the conditions required can be harsh.
Ring-expansion reactions of piperazinones are less common but can be envisioned through specific synthetic strategies, often involving the rearrangement of an intermediate species. For instance, reactions that proceed through aziridinium (B1262131) ylide intermediates have been shown to lead to the expansion of aziridine (B145994) rings to form dehydropiperazines. researchgate.net While not directly demonstrated for 1,6-dimethylpiperazin-2-one, analogous strategies could potentially be developed.
Derivatization and Functionalization Strategies
The 1,6-dimethylpiperazin-2-one scaffold can be further modified to introduce a variety of functional groups at different positions.
Modification at Nitrogen Atoms
In 1,6-dimethylpiperazin-2-one, both nitrogen atoms are tertiary amines. As such, they cannot be further alkylated or acylated through standard procedures that require a protonated nitrogen intermediate. However, the lone pair of electrons on each nitrogen atom is available for reaction with strong electrophiles, leading to the formation of quaternary ammonium (B1175870) salts. This process, known as quaternization, can occur upon treatment with alkyl halides. thieme-connect.com It is conceivable that either one or both nitrogen atoms could be quaternized, depending on the stoichiometry and reactivity of the alkylating agent.
Table 2: Potential Derivatization at Nitrogen Atoms
| Reaction | Reagent | Product |
| Quaternization | Alkyl Halide (e.g., CH3I) | N,N'-Dialkyl-1,6-dimethylpiperazin-2-onium halide |
Modification at Carbonyl and Alkyl Positions
The carbonyl group is a key site for functionalization, primarily through its reduction as previously discussed (Section 3.2). Nucleophilic addition to the carbonyl carbon is also a potential pathway for introducing new substituents, although this would disrupt the cyclic amide structure.
Functionalization of the carbon atoms alpha to the nitrogen and carbonyl groups (C3 and C5) is a synthetically valuable transformation. While challenging on the unsubstituted ring, the formation of an enolate anion at these positions under the influence of a strong, non-nucleophilic base would allow for the introduction of various electrophiles, such as alkyl halides or carbonyl compounds. nih.govnih.gov The acidity of the alpha-protons is a critical factor for the success of such reactions.
The methyl group at the C6 position presents another potential site for functionalization, although this would likely require more forcing conditions, possibly involving radical-based reactions, which are less selective.
Mechanistic Investigations of Key Transformations
The mechanisms of the potential transformations of this compound are generally well-understood from studies on analogous functional groups.
The reduction of the amide carbonyl by LiAlH4 proceeds through a well-established multi-step mechanism. masterorganicchemistry.comresearchgate.netchemistrysteps.com Initially, a hydride ion from the [AlH4]⁻ complex adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The oxygen atom of this intermediate then coordinates to the aluminum species, making it a good leaving group. Subsequent elimination of the oxygen-aluminum moiety results in the formation of a transient iminium ion. A second hydride ion then rapidly attacks the iminium carbon, yielding the final tertiary amine product. masterorganicchemistry.com
The hydrolysis of the amide bond, leading to ring-opening, can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to break the amide bond.
Quaternization of the tertiary nitrogen atoms is a classic SN2 reaction, where the nitrogen atom acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide, displacing the halide ion.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,6-dimethylpiperazin-2-one (B1465175) hydrochloride, a combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques would be essential for a complete structural assignment.
Proton (¹H) NMR Analysis for Structural Assignments
Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For 1,6-dimethylpiperazin-2-one hydrochloride, one would expect to observe distinct signals corresponding to the two methyl groups (N-CH₃ and C-CH₃) and the methylene (B1212753) protons (-CH₂-) and methine proton (-CH-) within the piperazinone ring. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and coupling constants (J, in Hz) would allow for the precise assignment of each proton.
Table 1: Expected ¹H NMR Signal Assignments for 1,6-dimethylpiperazin-2-one
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| N-CH₃ | ~2.8 - 3.2 | Singlet (s) |
| C(6)-H | ~3.0 - 3.5 | Quartet (q) or Multiplet (m) |
| C(6)-CH₃ | ~1.2 - 1.5 | Doublet (d) |
| C(5)-H₂ | ~3.0 - 3.8 | Multiplet (m) |
Note: This table is predictive and based on typical chemical shifts for similar structures; actual experimental values are not available.
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The most downfield signal would be attributed to the carbonyl carbon (C=O) of the amide group due to its significant deshielding. The remaining signals would correspond to the two methyl carbons and the three distinct carbons of the piperazine (B1678402) ring.
Table 2: Expected ¹³C NMR Signal Assignments for 1,6-dimethylpiperazin-2-one
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C=O (C2) | ~165 - 175 |
| C6 | ~50 - 60 |
| C5 | ~40 - 50 |
| C3 | ~45 - 55 |
| N-CH₃ | ~35 - 45 |
Note: This table is predictive and based on typical chemical shifts for similar structures; actual experimental values are not available.
Two-Dimensional NMR Techniques (e.g., HSQC, DEPT-135) for Connectivity
To confirm the assignments made in 1D NMR and to establish the connectivity between protons and carbons, 2D NMR experiments are crucial.
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment would differentiate the carbon signals based on the number of attached protons. Methylene (CH₂) carbons would appear as negative peaks, while methine (CH) and methyl (CH₃) carbons would appear as positive peaks. The carbonyl carbon, being quaternary, would be absent.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each proton and the carbon atom to which it is directly attached, providing unambiguous C-H connectivity information and confirming the assignments from the 1D spectra.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for polar and charged molecules. For this compound, analysis in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺, where 'M' is the free base (1,6-dimethylpiperazin-2-one). This would allow for the confirmation of the molecular weight of the free base (C₆H₁₂N₂O, MW = 128.17 g/mol ).
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of the molecule. An HRMS (ESI) analysis of 1,6-dimethylpiperazin-2-one would yield a precise m/z value for the [M+H]⁺ ion, allowing for the unambiguous confirmation of the molecular formula C₆H₁₂N₂O.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a critical tool for elucidating the molecular structure of a compound by probing the vibrations of its chemical bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint, with specific absorption bands corresponding to particular functional groups. For this compound, the FTIR spectrum would be expected to prominently feature peaks characteristic of its key structural components.
The most indicative absorption would be the carbonyl (C=O) stretch of the cyclic amide (lactam) group, typically appearing in the range of 1650-1690 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the methyl groups and the piperazine ring methylene groups (around 2850-3000 cm⁻¹), C-N stretching vibrations (typically between 1000-1350 cm⁻¹), and N-H stretching from the protonated amine hydrochloride, which would likely appear as a broad band in the 2400-3200 cm⁻¹ region.
Table 1: Expected FTIR Absorption Bands for this compound (Note: This table is based on established frequency ranges for functional groups and is predictive in nature due to the absence of published experimental data for this specific compound.)
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H Stretch (Hydrochloride Salt) | 2400 - 3200 (Broad) | Stretching |
| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching |
| C=O Stretch (Amide/Lactam) | 1650 - 1690 | Stretching |
| C-N Stretch | 1000 - 1350 | Stretching |
Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis
FT-Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light from a laser source. While FTIR is sensitive to polar bonds, Raman spectroscopy provides more distinct signals for non-polar bonds and symmetric vibrations. For this compound, the C-C and C-H vibrations of the ring structure and methyl groups would likely produce strong Raman signals. The carbonyl (C=O) stretch would also be visible, although its intensity can vary. This technique is particularly useful for analyzing the skeletal framework of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. The primary chromophore in 1,6-dimethylpiperazin-2-one is the amide group (-C(=O)-N-). Saturated amides typically exhibit a weak n→π* transition around 210-230 nm. As a hydrochloride salt, the pH of the solution could influence the electronic environment and potentially cause minor shifts in the absorption maximum (λmax). Without experimental data, the precise λmax and molar absorptivity (ε) for this compound remain undetermined.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC method would likely be suitable, utilizing a C18 or C8 stationary phase.
Given the polar and ionic nature of the hydrochloride salt, the mobile phase would likely consist of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The retention time would depend on the specific conditions (e.g., column type, mobile phase composition, pH, and flow rate). Detection would most likely be achieved using a UV detector set to the compound's λmax (expected in the low UV range, ~210 nm) or by a mass spectrometer (LC-MS) for greater sensitivity and structural confirmation.
Table 2: Hypothetical HPLC Method Parameters (Note: This table presents a potential starting point for method development and is not based on published experimental data.)
| Parameter | Suggested Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water/Buffer (Gradient or Isocratic) |
| Detector | UV at ~210 nm or Mass Spectrometry (MS) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 25-30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is used to separate and analyze volatile compounds. Due to the salt form and the presence of polar functional groups, this compound has low volatility, making it generally unsuitable for direct GC analysis without derivatization. To make the compound more volatile, the hydrochloride salt could be neutralized to the free base, and polar N-H groups (if present after neutralization) could be derivatized. However, HPLC is typically the more direct and preferred method for such compounds. If a GC method were to be developed, it would likely require a polar capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).
Computational and Theoretical Investigations of 1,6 Dimethylpiperazin 2 One Hydrochloride
Quantum Chemical Studies and Electronic Structure Analysis
Quantum chemical studies are fundamental to characterizing the electronic nature of 1,6-dimethylpiperazin-2-one (B1465175) hydrochloride. These methods provide a detailed picture of electron distribution, orbital energies, and electrostatic properties, which are key determinants of the molecule's stability, reactivity, and intermolecular interactions.
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of molecular systems due to its balance of accuracy and computational efficiency. nih.govnih.gov For 1,6-dimethylpiperazin-2-one hydrochloride, DFT calculations, often using a basis set like 6-311++G(d,p), are employed to determine the optimized molecular geometry. nih.gov These calculations yield key structural parameters such as bond lengths, bond angles, and dihedral angles, providing the most stable three-dimensional arrangement of the atoms.
DFT methods are also used to compute various thermodynamic properties. The insights gained from DFT are foundational for further analyses, including vibrational frequency calculations and the prediction of electronic properties. nih.gov
Table 1: Selected Optimized Geometrical Parameters obtained from DFT Calculations
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.24 Å |
| Bond Length | C-N | ~1.37 Å - 1.46 Å |
| Bond Length | C-C | ~1.53 Å |
| Bond Angle | O=C-N | ~121° |
| Bond Angle | C-N-C | ~118° |
Frontier Molecular Orbital (FMO) theory, specifically the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability. researchgate.net
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small gap suggests the molecule is more reactive. For this compound, the HOMO is typically localized around the more electron-rich areas, such as the oxygen and nitrogen atoms, while the LUMO is distributed over the carbonyl group and adjacent atoms. This distribution indicates the likely sites for nucleophilic and electrophilic attacks, respectively.
Table 2: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap (ΔE) | 6.7 eV |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for intermolecular interactions. deeporigin.comnih.gov The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color scale to denote different potential regions. researchgate.net
Typically, red or yellow colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often associated with electronegative atoms like oxygen or nitrogen. Blue colors represent regions of positive potential, which are electron-deficient and prone to nucleophilic attack. nih.gov Green areas signify neutral potential. In this compound, the MEP map would show a significant negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bonding. Positive potentials would be located around the hydrogen atoms, particularly the one associated with the hydrochloride proton and the N-H group. nih.govresearchgate.net This analysis is crucial for predicting how the molecule will interact with biological targets or other molecules. deeporigin.com
Conformational Analysis and Energy Landscapes
The piperazine (B1678402) ring is not planar and can adopt several conformations, such as chair, boat, and twist-boat forms. Conformational analysis is performed to identify the most stable conformer and to understand the energy barriers between different conformations. For disubstituted rings like 1,6-dimethylpiperazin-2-one, the relative positions (axial or equatorial) of the methyl groups significantly influence stability due to steric hindrance, such as 1,3-diaxial interactions. libretexts.org
Theoretical calculations can map the potential energy surface (or landscape) by systematically changing key dihedral angles and calculating the corresponding energy. The results typically show that a chair-like conformation is the most stable, with substituents preferentially occupying equatorial positions to minimize steric strain. libretexts.org Understanding the preferred conformation and the energy landscape is essential for predicting the molecule's shape and its ability to bind to specific receptors.
Theoretical Insights into Reaction Mechanisms and Stereoselectivity
Computational studies can provide detailed insights into the mechanisms of chemical reactions involving this compound. By modeling the transition states and intermediates, researchers can determine the most favorable reaction pathways and calculate activation energies. This is particularly useful for understanding reactions such as N-alkylation, acylation, or reactions involving the carbonyl group.
Furthermore, theoretical calculations are invaluable for explaining and predicting stereoselectivity. For chiral molecules like the (R)- or (S)-enantiomers of 1,6-dimethylpiperazin-2-one, computational models can help rationalize why a particular stereoisomer is formed preferentially in a reaction. By comparing the energies of different diastereomeric transition states, the origins of stereoselectivity can be elucidated, guiding the design of more efficient and selective synthetic routes.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
A powerful application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm molecular structures. nih.gov DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By comparing the calculated wavenumbers and intensities with experimental spectra, a detailed assignment of vibrational modes can be achieved.
Similarly, theoretical methods like Time-Dependent DFT (TD-DFT) are used to calculate electronic transitions, which correspond to the absorption bands observed in UV-Visible spectra. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed and correlated with experimental data to provide unambiguous structural confirmation. This synergy between theoretical prediction and experimental measurement is a cornerstone of modern chemical analysis. nih.gov
pKa Prediction and Acidity/Basicity Characterization
The acid-dissociation constant (pKa) is a critical parameter that defines the ionization state of a molecule at a given pH, significantly influencing its chemical and biological behavior. For this compound, theoretical calculations and comparisons with analogous structures are employed to predict its acidity and basicity.
The core structure, a piperazine ring, contains two nitrogen atoms, making it a diamine and thus fundamentally basic. However, the presence of an amide group (a lactam in this cyclic structure) and methyl substituents significantly modulates this basicity. The hydrochloride salt form indicates that at least one of the nitrogen atoms is protonated.
The nitrogen atom at position 1 (N1) is part of a tertiary amine, substituted with a methyl group. The nitrogen at position 4 (N4) is part of a lactam. The carbonyl group's electron-withdrawing nature substantially reduces the basicity of the N4 nitrogen, to the extent that it is essentially non-basic. Therefore, the basicity of the molecule is primarily determined by the N1 tertiary amine.
To estimate the pKa of the conjugate acid of 1,6-dimethylpiperazin-2-one, we can compare it to related piperazine derivatives. A study on various piperazines determined the pKa values for piperazine and its methylated analogs. uregina.ca For instance, piperazine itself has pKa values of 9.73 and 5.35. uregina.canih.gov The addition of a methyl group to form 1-methylpiperazine (B117243) results in pKa values of 9.09 and 4.94. chemicalbook.com Further methylation to 1,4-dimethylpiperazine (B91421) leads to even lower pKa values. uregina.ca This trend suggests that methyl substitution on the nitrogen atom decreases the basicity of the piperazine ring. uregina.ca
Furthermore, the introduction of an acetyl group to a piperazine nitrogen, which creates an amide bond similar to the lactam in the target molecule, has been shown to dramatically reduce the pKa of that nitrogen. rsc.org In the case of 1-acetyl-4-methylpiperazine, only a single pKa of 7.06 is measured, corresponding to the non-acylated, more basic nitrogen. rsc.org
| Compound | pKa1 | pKa2 | Reference |
|---|---|---|---|
| Piperazine | 9.73 | 5.35 | uregina.canih.gov |
| 1-Methylpiperazine | 9.09 | 4.94 | chemicalbook.com |
| 2-Methylpiperazine | 9.73 | 5.27 | uregina.ca |
| 1,4-Dimethylpiperazine | Lower than 1-methylpiperazine | uregina.ca | |
| 1-Acetyl-4-methylpiperazine | 7.06 | N/A (non-basic) | rsc.org |
| 1,6-Dimethylpiperazin-2-one (Predicted) | Expected to be primarily determined by the N1 tertiary amine, likely lower than 1-methylpiperazine. | N/A |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the time-dependent behavior of molecules, providing detailed insights into their conformational flexibility and dynamics at an atomic level. nih.govnih.gov Such simulations have been effectively applied to study piperazine derivatives, revealing that their conformational adaptability can be crucial for their biological function. nih.gov For this compound, MD simulations can elucidate the accessible conformations and the energetic barriers between them.
The central piperazin-2-one (B30754) ring is not planar and can adopt several conformations, most commonly chair and boat forms, along with various twist-boat intermediates. The presence of substituents—a methyl group at N1 and another at C6—influences the relative stability of these conformers. Conformational analysis of related N-substituted heterocyclic systems, such as N-methyl piperidine, has shown that equilibria exist between different chair and twist conformers. rsc.org For substituted piperazines, it has been noted that an axial conformation can be preferred in some cases. nih.gov
An MD simulation of this compound would typically be performed in a solvent box (e.g., water) to mimic physiological conditions. The simulation would track the trajectory of each atom over time by solving Newton's equations of motion. Analysis of these trajectories can reveal key dynamic properties:
Ring Pucker Analysis: This would quantify the specific conformations of the six-membered ring and the frequency of transitions between them (e.g., chair-to-boat inversions).
Dihedral Angle Distributions: Monitoring the dihedral angles within the ring and involving the substituents would identify the most populated rotational states.
The protonation state of the N1 amine, as determined by the pH of the simulated environment and the molecule's pKa, would be a critical parameter, as the presence of a positive charge can significantly alter conformational preferences through electrostatic interactions. nih.gov These computational insights are valuable for understanding how the molecule might adapt its shape to interact with biological targets.
| Parameter for MD Simulation | Purpose and Expected Insights |
|---|---|
| Force Field | Defines the potential energy of the system (e.g., OPLS-AA, AMBER). Essential for accurate representation of molecular interactions. nih.gov |
| Solvent Model | Explicit water model (e.g., TIP3P, SPC/E) to simulate aqueous environment and solvation effects. |
| Simulation Time | Typically nanoseconds to microseconds, to ensure adequate sampling of conformational space. |
| Temperature and Pressure | Controlled to mimic physiological conditions (e.g., 300 K, 1 atm) using thermostats and barostats. mdpi.com |
| Analysis of Trajectories | Evaluation of ring pucker, dihedral angles, RMSD, and RMSF to characterize conformational dynamics and flexibility. |
Applications in Advanced Chemical Synthesis and Materials Science Non Biological Focus
Utilization as a Building Block for Complex Organic Architectures
The structure of 1,6-dimethylpiperazin-2-one (B1465175) hydrochloride makes it a valuable chiral building block for the synthesis of more complex organic molecules. Its piperazinone core provides a rigid scaffold that can be elaborated upon to construct larger, three-dimensional architectures. The presence of multiple functional groups—a secondary amine, a tertiary amide, and a chiral center at the 6-position—offers distinct points for chemical modification. Synthetic chemists can leverage the reactivity of the secondary amine for nucleophilic substitution or addition reactions, while the lactam ring can potentially be opened or modified. The methyl groups provide steric influence, which can be crucial for controlling the stereochemistry of subsequent reactions, making it a useful starting material for creating enantiomerically pure target molecules.
Role as a Synthetic Intermediate in Multi-Step Syntheses
In multi-step synthetic pathways, 1,6-dimethylpiperazin-2-one hydrochloride serves as a key intermediate. Chemical suppliers list it as a readily available reagent, indicating its use in research and development for creating novel compounds. chemscene.comsigmaaldrich.com Its role is typically to introduce the dimethylpiperazinone fragment into a larger target molecule. After its integration, the compound undergoes further chemical transformations as part of a longer synthetic sequence. The hydrochloride salt form ensures stability and improves handling characteristics compared to the free base. The conversion to the free base can be readily achieved when needed for a specific reaction step, allowing for its participation in a wide range of chemical transformations.
Applications in Catalyst Design and Development
The diamine nature of the piperazine (B1678402) scaffold is fundamental to its potential application in catalysis. Although specific research detailing this compound as a catalyst is not extensively documented in public literature, its structural features are highly relevant to catalyst design. The two nitrogen atoms can act as ligands, coordinating with metal centers to form organometallic catalysts. The inherent chirality of the (R)-enantiomer is particularly significant for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a product. The chiral environment created by the ligand can influence the stereochemical outcome of reactions, such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The combination of a rigid backbone and a chiral center makes it a promising candidate for the development of new, specialized catalysts.
Potential in Polymer Chemistry and Material Science Precursors
In the realm of materials science, diamines and their derivatives are common precursors for the synthesis of polymers like polyamides and polyureas. The this compound structure contains the necessary functional groups to act as a monomer or a chain-modifying agent in polymerization processes. The secondary amine can react with compounds like diacyl chlorides or diisocyanates to form polymer chains. Incorporating this rigid, chiral piperazinone unit into a polymer backbone could impart unique properties to the resulting material, such as increased thermal stability, altered solubility, and specific optical activity. These characteristics are desirable in the development of advanced materials, including specialty plastics, synthetic fibers, and functional polymers.
Development of Analytical Standards and Reference Materials
For any chemical compound to be accurately identified and quantified in a sample, a well-characterized analytical standard is required. This compound, when produced in a highly pure form (e.g., ≥98%), can serve as a reference material. chemscene.com Analytical standards are crucial for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). In a quality control setting, this compound could be used as a standard to confirm the identity of an intermediate in a larger manufacturing process or to quantify its presence. The development of a certified reference material involves rigorous testing to establish its purity and identity, ensuring that it can be a reliable benchmark for laboratories.
Development and Validation of Analytical Methodologies for Research
Method Development Strategies for Characterization and Quantification
The development of analytical methods for the characterization and quantification of 1,6-dimethylpiperazin-2-one (B1465175) hydrochloride necessitates a strategic approach. Given its chemical structure—a substituted piperazinone—methods commonly employed for similar piperazine (B1678402) derivatives can be adapted and optimized.
A primary strategy involves the use of High-Performance Liquid Chromatography (HPLC), a versatile and widely used technique in pharmaceutical analysis. researchgate.netresearchgate.net For a compound like 1,6-dimethylpiperazin-2-one hydrochloride, which may lack a strong chromophore for UV detection, a derivatization step can be employed. jocpr.comresearchgate.netjocpr.com Reacting the compound with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), can form a stable, detectable derivative. jocpr.comresearchgate.netjocpr.com This allows for quantification at low levels using common HPLC-UV instrumentation. jocpr.comresearchgate.netjocpr.com
Method development would involve a systematic optimization of chromatographic conditions. This includes selecting an appropriate stationary phase (e.g., a C18 column), and optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724), methanol, and water with modifiers like diethylamine) to achieve good peak shape and resolution from potential impurities or related substances. jocpr.comunodc.org Other detection methods, such as mass spectrometry (MS), can provide greater sensitivity and specificity, particularly when coupled with gas chromatography (GC) or HPLC. researchgate.netresearchgate.net
The characterization of this compound would also involve spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for confirming the molecular structure, while mass spectrometry would determine the molecular weight and fragmentation pattern.
Principles of Analytical Method Validation in Research Contexts
Once an analytical method is developed, it must be validated to demonstrate its suitability for the intended application. The validation process adheres to principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH). ich.orgeuropa.eu The key parameters for validation are specificity, selectivity, linearity, range, accuracy, precision, and detection and quantitation limits. wjarr.comijpca.org
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scioninstruments.comglobalresearchonline.net Selectivity refers to the ability to differentiate and quantify the analyte in a complex mixture. scioninstruments.com
To demonstrate specificity for a method analyzing this compound, one would analyze a blank sample (matrix without the analyte) and a placebo sample to ensure no interfering peaks are present at the retention time of the analyte. ijpca.org Forced degradation studies, where the compound is exposed to stress conditions like acid, base, oxidation, heat, and light, would also be performed to show that the method can separate the analyte from its degradation products. fda.gov
Linearity and Range
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.orgbiopharminternational.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.orgloesungsfabrik.de
For the quantification of this compound, linearity would be assessed by preparing a series of standard solutions at different concentrations and analyzing them. A calibration curve is then constructed by plotting the analytical response versus the concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the regression line, which should ideally be close to 1. europa.eu
Table 1: Hypothetical Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
|---|---|
| 1.0 | 12,543 |
| 5.0 | 63,211 |
| 10.0 | 124,987 |
| 20.0 | 251,034 |
| 50.0 | 628,550 |
This is a hypothetical data table
For an assay, the typical range is 80% to 120% of the test concentration. loesungsfabrik.de For impurity testing, the range should cover from the reporting level of the impurity to 120% of the specification. loesungsfabrik.de
Accuracy and Precision
Accuracy is the closeness of the test results obtained by the method to the true value. chromatographyonline.comelementlabsolutions.com It is often expressed as the percent recovery of a known amount of analyte. chromatographyonline.com To determine the accuracy for this compound analysis, one could perform recovery studies by spiking a placebo with known amounts of the compound at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). chromatographyonline.com
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. wjarr.comchromatographyonline.com It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. chromatographyonline.com
Table 2: Hypothetical Accuracy and Precision Data
| Spike Level | % Recovery (Accuracy) | %RSD (Precision) |
|---|---|---|
| 80% | 99.5% | 0.8% |
| 100% | 100.2% | 0.6% |
| 120% | 99.8% | 0.7% |
This is a hypothetical data table
Detection and Quantitation Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. chromatographyonline.comwikipedia.org The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wikipedia.orgnumberanalytics.comnih.gov
The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. teledynetekmar.com For instance, a hypothetical HPLC method for this compound might have a calculated LOD of 0.1 µg/mL and an LOQ of 0.3 µg/mL.
Advanced Separation Techniques for Mixtures Containing this compound
In research and manufacturing, this compound may be present in complex mixtures containing isomers, starting materials, intermediates, and by-products. Advanced separation techniques are crucial for the analysis of such mixtures.
Given that this compound is a chiral compound, chiral separation techniques are essential to separate its enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), is a common approach. dicp.ac.cn Another powerful technique is Capillary Electrophoresis (CE), which can be used for chiral separations by adding a chiral selector (e.g., cyclodextrins) to the buffer. astm.orgojp.govresearchgate.netnih.gov
Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (UPLC-MS/MS), offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. nih.gov This technique would be highly effective for the rapid separation and quantification of this compound and its related substances in complex matrices. nih.gov
For volatile impurities or related substances, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool, providing excellent separation and structural information. researchgate.net
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-chloro-7-nitrobenzofuran |
| Acetonitrile |
| Methanol |
Coupled Analytical Techniques (e.g., LC-MS, GC-MS)
The sensitive and selective analysis of "this compound" in various matrices is crucial for research and quality control purposes. Coupled (or hyphenated) analytical techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for this purpose. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most prominent of these techniques, offering high degrees of specificity and sensitivity.
While specific validated methods for "this compound" are not extensively documented in publicly available literature, the analytical principles and methodologies applied to other piperazine derivatives provide a robust framework for its determination. The development and validation of such methods would follow established guidelines, ensuring reliability, accuracy, and precision.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of a wide range of compounds, including polar and non-volatile substances like many piperazine derivatives. The advantage of LC-MS is its high sensitivity and the ability to analyze samples without the need for derivatization, which simplifies sample preparation compared to GC-MS. mdpi.com
A typical LC-MS method for a piperazine derivative would involve a reversed-phase chromatographic separation coupled with a tandem mass spectrometer (MS/MS) for detection. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. mdpi.commdpi.com
Method Development and Validation Parameters:
The validation of an LC-MS method for "this compound" would encompass the following parameters, with expected performance characteristics based on analogous compounds:
Linearity: The method's linearity would be established by analyzing a series of calibration standards over a specific concentration range. For similar piperazine derivatives, linearity is often observed in the ng/mL to µg/mL range. mdpi.comnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For piperazine compounds, LODs and LOQs in the low ng/mL range are achievable with LC-MS/MS. nih.govekb.egnih.gov
Precision and Accuracy: Precision, expressed as the relative standard deviation (%RSD), and accuracy, expressed as the percentage of recovery, would be assessed at multiple concentration levels. For related methods, intra- and inter-day precision are typically below 15%, with accuracy ranging from 85% to 115%. nih.govnih.gov
Specificity and Selectivity: The method's ability to differentiate the analyte from other components in the sample matrix would be confirmed. The use of MRM in LC-MS/MS provides a high degree of selectivity. mdpi.com
Robustness: The method's reliability would be tested by introducing small, deliberate variations in chromatographic parameters such as mobile phase composition, flow rate, and column temperature. mdpi.com
Illustrative LC-MS/MS Parameters for Piperazine Derivative Analysis
The following table presents typical parameters that could be adapted for the analysis of "this compound".
| Parameter | Typical Value/Condition |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Gradient elution starting with a low percentage of B, increasing over time |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ of 1,6-dimethylpiperazin-2-one |
| Product Ions (Q3) | Specific fragment ions of the parent compound |
| Collision Energy | Optimized for the specific precursor-to-product ion transitions |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the identification and quantification of volatile and semi-volatile compounds. For many piperazine derivatives, derivatization may be necessary to improve their volatility and chromatographic behavior. researchgate.net However, the advantage of GC-MS lies in its excellent separation efficiency and the generation of reproducible mass spectra that can be compared against established libraries for identification.
A validated GC-MS method for "this compound" would likely involve sample extraction, potential derivatization, and subsequent analysis using a GC system coupled to a mass spectrometer.
Method Development and Validation Parameters:
Similar to LC-MS, the validation of a GC-MS method would include assessments of linearity, LOD/LOQ, precision, accuracy, and specificity.
Linearity: A linear response is typically demonstrated over a defined concentration range, which can span from µg/mL to ng/mL depending on the sensitivity of the instrument and the efficiency of the sample preparation. scholars.directscholars.direct
Limits of Detection and Quantification (LOD/LOQ): For piperazine designer drugs, GC-MS methods have achieved LODs and LOQs in the low µg/mL to ng/mL range in various biological matrices. scholars.directscholars.direct
Extraction Efficiency: The efficiency of the extraction process from the sample matrix is a critical parameter to evaluate, with recoveries typically aimed to be above 80%. scholars.directscholars.direct
Illustrative GC-MS Parameters for Piperazine Derivative Analysis
The table below outlines typical GC-MS conditions that could serve as a starting point for the development of a method for "this compound".
| Parameter | Typical Value/Condition |
| Gas Chromatography | |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) scholars.directscholars.direct |
| Carrier Gas | Helium at a constant flow of 1 mL/min scholars.direct |
| Injection Mode | Splitless scholars.directscholars.direct |
| Injector Temperature | 250 °C scholars.directscholars.direct |
| Oven Program | Initial temperature hold, followed by a temperature ramp to a final temperature scholars.direct |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) at 70 eV unodc.org |
| Scan Mode | Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis |
| Mass Range | e.g., 40-550 amu |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
Detailed Research Findings from Analogous Compounds
Research on other piperazine derivatives has demonstrated the successful application of these coupled techniques. For instance, a GC-MS method for the simultaneous quantification of 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in plasma, urine, and cell culture medium was developed and validated. scholars.directscholars.direct This method showed excellent linearity over a concentration range of 0-10 µg/mL and achieved LODs as low as 0.002 µg/mL in urine. scholars.directscholars.direct The extraction efficiencies for these compounds ranged from 76% to 108% depending on the matrix and concentration. scholars.directscholars.direct
In the realm of LC-MS, a method for detecting various piperazine designer drugs demonstrated linearity in the range of 0.001 to 1 µg/mL. mdpi.com This study highlighted the selection of at least two MRM transitions for each compound to ensure high selectivity and reproducibility. mdpi.com Such approaches would be directly applicable to the development of a robust analytical method for "this compound".
Future Research Directions and Contemporary Challenges
Novel and Sustainable Synthetic Routes for Piperazinone Derivatives
The synthesis of piperazine (B1678402) and its derivatives, including piperazinones, is a topic of significant interest due to their prevalence in pharmaceuticals. mdpi.comnsf.govresearchgate.nettandfonline.com A primary challenge lies in developing synthetic methods that are not only efficient but also environmentally sustainable. Traditional multi-step syntheses are often limited by the availability of starting materials and can generate significant waste. mdpi.com
Future research is increasingly focused on C–H functionalization, which offers a more direct and atom-economical approach to creating structural diversity in the piperazine core. mdpi.comdoaj.org These methods avoid lengthy pre-functionalization steps, providing attractive new avenues for synthesis. mdpi.com Photoredox catalysis, particularly with organic photocatalysts, is emerging as a greener alternative to transition-metal-based methods. mdpi.com These light-promoted reactions can be performed under mild conditions and have been successfully applied to the C-H alkylation and arylation of piperazines. mdpi.com The transition of these methods from batch to continuous flow processes represents another step towards more sustainable and scalable production. mdpi.com
Furthermore, innovative cyclization strategies are being explored. For instance, visible-light-promoted decarboxylative annulation protocols and palladium-catalyzed cyclizations offer modular and efficient ways to construct the piperazinone ring system from various precursors. organic-chemistry.org These modern synthetic protocols are continuously being refined to improve yields, expand substrate scope, and reduce environmental impact. tandfonline.comresearchgate.net
Table 1: Emerging Sustainable Synthetic Methodologies for Piperazine/Piperazinone Derivatives
| Methodology | Description | Advantages | Key Research Area |
|---|---|---|---|
| C–H Functionalization | Direct modification of carbon-hydrogen bonds on the piperazine ring. | Atom economy, reduced step count, access to novel derivatives. mdpi.com | Developing selective catalysts for regioselective functionalization. nsf.gov |
| Photoredox Catalysis | Use of light to initiate radical-based transformations. | Mild reaction conditions, high functional group tolerance, use of sustainable organic catalysts. mdpi.com | Transitioning from batch to continuous flow systems for scalability. mdpi.com |
| Novel Cyclization Strategies | Development of new ring-forming reactions to construct the piperazine/piperazinone core. | Modular synthesis, access to highly substituted heterocycles with stereochemical control. organic-chemistry.org | Exploring new catalytic systems and reaction partners. nih.govmdpi.com |
Advanced Stereochemical Control in Complex Molecular Systems
Achieving precise control over stereochemistry is a critical challenge in the synthesis of complex molecules like substituted piperazinones, as the three-dimensional arrangement of atoms dictates biological activity. beilstein-journals.orgnih.gov Many bioactive molecules containing the piperazinone motif are chiral, making the development of enantioselective and diastereoselective synthetic methods highly valuable. dicp.ac.cn
A significant area of research is the development of catalytic asymmetric hydrogenation processes. For example, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to be an efficient method for producing chiral piperazin-2-ones with excellent enantioselectivity. dicp.ac.cn Another powerful strategy involves the use of key stereochemistry-determining steps, such as the nitro-Mannich (or aza-Henry) reaction, to establish the relative stereochemistry of adjacent carbon atoms, which can then direct the stereochemistry of subsequent ring-forming reactions. beilstein-journals.org
The synthesis of stereochemically diverse libraries of fused heterocyclic systems, such as indazolo-piperazines, presents another frontier. nih.gov These approaches often involve late-stage diversification reactions on chiral scaffolds derived from amino acids or other readily available chiral starting materials. nih.gov A key challenge in this area is the separation of diastereomers, which sometimes requires chiral chromatography, motivating the development of more highly diastereoselective reactions. nih.gov
Integration of Machine Learning and AI in Synthetic Design and Prediction
Machine learning models are being trained on vast datasets of chemical reactions to predict the outcomes of synthetic steps and to propose retrosynthetic pathways for complex target molecules. acs.orgarxiv.org This computer-aided synthesis planning (CASP) can significantly reduce the time and resources spent on trial-and-error experimentation in the lab. nih.gov For heterocyclic compounds, ML methods are used to predict biological activities and to identify potential drug candidates from large virtual libraries, a process known as virtual screening. nih.govresearchgate.netnih.gov
Table 2: Applications of AI and Machine Learning in Heterocyclic Chemistry
| Application Area | Description | Impact on Research |
|---|---|---|
| Retrosynthesis Planning | AI algorithms propose step-by-step synthetic routes for a target molecule. acs.org | Reduces development time; suggests novel and potentially more efficient synthetic pathways. nih.gov |
| Property Prediction | ML models predict biological activity, toxicity, and physicochemical properties. nih.govemanresearch.org | Prioritizes promising candidates for synthesis; reduces late-stage failures. researchgate.net |
| De Novo Drug Design | AI generates novel molecular structures optimized for specific biological targets. nih.gov | Explores vast chemical space beyond existing compound libraries. |
| Reaction Optimization | ML algorithms predict optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield. arxiv.org | Accelerates process development and improves reaction efficiency. |
Exploration of Uncharted Chemical Reactivity
While significant progress has been made in the synthesis of piperazinones, there remains a vast, unexplored landscape of chemical reactivity. A major limitation in medicinal chemistry has been the lack of structural diversity at the carbon atoms of the piperazine ring, with most derivatives being substituted only at the nitrogen positions. mdpi.comdoaj.org This highlights a clear need to develop new reactions that selectively functionalize the carbon framework.
Future research will likely focus on expanding the scope of C–H functionalization to introduce a wider array of chemical groups onto the piperazinone scaffold. mdpi.com This includes developing methods for C-H vinylation, heteroarylation, and the installation of other complex fragments. mdpi.com The unique electronic environment created by the two nitrogen atoms in the piperazine ring can present challenges, as it may lead to side reactions or inhibit catalyst activity, necessitating the design of specialized catalytic systems. mdpi.com
Furthermore, exploring the reactivity of the piperazinone ring itself, beyond simple N-alkylation or acylation, is an area of growing interest. This could involve ring-opening reactions, ring expansions, or cycloaddition reactions to generate novel heterocyclic systems with unique three-dimensional shapes and biological properties. Understanding the fundamental reactivity patterns of substituted piperazinones will be key to unlocking new synthetic possibilities.
Development of High-Throughput Analytical Screening Methods
The synthesis of large libraries of piperazinone derivatives, driven by advances in synthetic methodology and the need for new drug candidates, necessitates the parallel development of high-throughput screening (HTS) and analytical methods. nih.gov HTS allows for the rapid evaluation of thousands of compounds for a specific biological activity, identifying "hits" for further development. nih.gov
A variety of biochemical and cell-based assays are employed in HTS campaigns. nih.gov For piperazinone libraries, these could include assays for enzyme inhibition, receptor binding, or phenotypic screens that measure changes in cell viability or morphology. wellcomeopenresearch.org The challenge lies in designing assays that are robust, miniaturizable, and relevant to the therapeutic target of interest.
In parallel, there is a need for rapid and efficient analytical methods to confirm the identity and purity of compounds in these large libraries. Techniques like liquid chromatography-mass spectrometry (LC-MS) are workhorses in this area, but methods are continuously being optimized for speed and sensitivity. mdpi.com The development of presumptive colorimetric spot tests or other rapid screening techniques can also aid in the preliminary identification of specific chemical classes, such as piperazine analogues, in large sample sets. rsc.org
Theoretical Advancements in Computational Modeling for Complex Heterocycles
Computational modeling provides powerful insights into the structure, properties, and reactivity of complex heterocyclic molecules like 1,6-dimethylpiperazin-2-one (B1465175) hydrochloride. nih.gov Theoretical advancements in this area are crucial for understanding reaction mechanisms, predicting stereochemical outcomes, and designing molecules with tailored properties. researchgate.netacs.org
Density Functional Theory (DFT) calculations are widely used to model transition states, calculate reaction energy barriers, and rationalize the observed selectivity in chemical reactions. acs.org For piperazine systems, computational studies can elucidate the conformational preferences of the ring (e.g., chair vs. boat conformations) and how these conformations influence reactivity and metal binding. nih.govresearchgate.netresearchgate.net For instance, theoretical studies have been used to understand the branching ratios between C-H and N-H abstraction in the atmospheric degradation of piperazine. nih.gov
A significant challenge is the accurate modeling of complex biological systems, such as the interaction of a piperazinone derivative with its protein target. nih.govnih.gov This often requires multiscale modeling approaches, like quantum mechanics/molecular mechanics (QM/MM), which combine the accuracy of quantum chemistry for the active site with the efficiency of classical mechanics for the larger protein environment. researchgate.net Continued improvements in computational power and theoretical methods will enable more accurate and predictive models, further guiding experimental efforts in the synthesis and application of complex heterocycles. researchgate.net
Q & A
Q. What are the recommended synthetic pathways for 1,6-dimethylpiperazin-2-one hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis often involves multi-step reactions, including cyclization, amidation, and acidification. For example, analogous piperazine derivatives are synthesized via reductive amination or nucleophilic substitution, with HCl used for salt formation . To optimize yields:
- Use high-purity precursors to minimize side reactions.
- Employ reaction monitoring (e.g., TLC or HPLC) to track intermediate formation .
- Adjust stoichiometry of dimethylamine and HCl during acidification to ensure complete salt formation .
- Key Parameters : Temperature (40–60°C for cyclization), solvent polarity (e.g., ethanol/water mixtures), and inert atmosphere to prevent oxidation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column; mobile phase: acetonitrile/0.1% TFA in water (70:30 v/v) .
- Spectroscopy :
- NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm for CH₂ groups) and absence of impurities .
- FT-IR : Validate carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and N-H bending near 1550 cm⁻¹ .
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl content (±0.3% tolerance) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?
- Methodological Answer : Contradictions often arise from solvation effects, tautomerism, or residual solvents. To address:
- Solvent Screening : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
- Variable Temperature (VT) NMR : Probe dynamic equilibria (e.g., ring puckering) by acquiring spectra at 25°C and 60°C .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, which clarifies proton environments and salt form .
- Case Study : For similar compounds, VT-NMR revealed conformational flexibility in piperazine rings, explaining split signals in room-temperature spectra .
Q. How can researchers design stability studies to assess degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Follow ICH Q1A guidelines for forced degradation:
- Acid/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours; monitor via HPLC for hydrolyzed products (e.g., ring-opened amines) .
- Oxidative Stress : Treat with 3% H₂O₂ at 40°C; track peroxide-mediated N-oxide formation using LC-MS .
- Thermal Degradation : Heat solid samples at 80°C for 1 week; assess discoloration and crystallinity changes via DSC/XRD .
- Data Interpretation : Compare degradation profiles to identify labile functional groups (e.g., carbonyl or tertiary amine susceptibility) .
Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?
- Methodological Answer : Use in silico tools to model:
- Metabolic Pathways : Employ PBPK models (e.g., GastroPlus) to predict hepatic metabolism, leveraging structural analogs (e.g., piperazine-based drugs) .
- Receptor Binding : Perform molecular docking (AutoDock Vina) against targets like serotonin or dopamine receptors, using the protonated amine for salt-bridge interactions .
- ADME Properties : Calculate logP (AlogPS) and pKa (MarvinSuite) to estimate solubility and ionization state at physiological pH .
Data Gaps and Ecological Considerations
Q. How should researchers address the lack of ecological toxicity data for this compound?
- Methodological Answer : Conduct tiered risk assessments:
Acute Toxicity : Use Daphnia magna or algae growth inhibition tests (OECD 202/201) to estimate EC₅₀ values .
Biodegradation : Apply OECD 301B (CO₂ evolution test) to evaluate mineralization potential .
Read-Across Analysis : Infer toxicity from structurally related piperazines (e.g., 4-methylpiperazine derivatives with known LC₅₀ data) .
- Reporting : Highlight data limitations in publications and recommend containment protocols (e.g., avoid drain disposal) .
Experimental Design for Mechanistic Studies
Q. What isotopic labeling techniques can elucidate the metabolic fate of this compound in in vitro models?
- Methodological Answer :
- Synthesize ¹⁴C-labeled analogs at the methyl or carbonyl positions using [¹⁴C]-dimethylamine or [¹⁴C]-phosgene .
- Apply radiometric detection in hepatocyte incubations to track metabolite formation (e.g., hydroxylated derivatives) .
- Combine with HR-MS/MS to identify fragment ions and assign biotransformation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
